CID 11424071

Description

CID 11424071 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, CID references in and are associated with compounds studied for their structural characteristics and biological interactions, such as enzyme inhibitors or natural product derivatives (e.g., oscillatoxin analogs in ). However, direct data for this compound are absent in the provided materials, limiting a definitive introduction.

Properties

Molecular Formula |

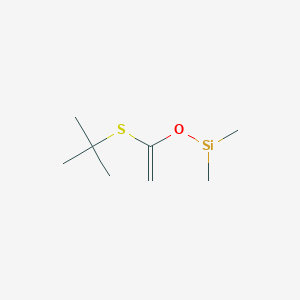

C8H17OSSi |

|---|---|

Molecular Weight |

189.37 g/mol |

InChI |

InChI=1S/C8H17OSSi/c1-7(9-11(5)6)10-8(2,3)4/h1H2,2-6H3 |

InChI Key |

GHWJUUWTGUSQLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC(=C)O[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 11424071” involves specific reaction conditions and reagents. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under mechanical grinding conditions with a manganese catalyst and magnesium metal .

Industrial Production Methods

In industrial settings, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 11424071” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

The compound “CID 11424071” has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: The compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “CID 11424071” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 11424071, comparisons can be inferred from structurally or functionally analogous compounds discussed in the evidence:

Table 1: Key Properties of Structurally Related Compounds

Key Observations :

Structural Diversity: CID 72326 (betulin) and CID 101283546 (oscillatoxin D) are natural products with complex cyclic or triterpenoid backbones, often associated with enzyme inhibition or cytotoxic effects . In contrast, synthetic analogs like CID 57416287 and CID 10491405 exhibit simpler structures optimized for solubility and metabolic stability .

Oscillatoxin derivatives (CID 101283546) and synthetic compounds (CID 10491405) share cytotoxic or enzyme-inhibitory profiles, though their mechanisms differ due to structural divergence .

Analytical Challenges: Techniques like LC-ESI-MS with in-source CID (collision-induced dissociation) are critical for differentiating isomers (e.g., ginsenosides in ) and could apply to this compound if structural ambiguity exists .

Recommendations for Future Studies

PubChem Database Query : Retrieve this compound’s entry for structural and bioactivity data.

Comparative LC-ESI-MS Analysis : Apply methods from to resolve isomerism or degradation products.

Synthetic Optimization : Use protocols from to design analogs with improved bioavailability or target specificity.

Biological Activity

CID 11424071, also known as N-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)thiazol-2-yl)phenyl)acetamide , is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its complex thiazole and phenyl groups, which contribute to its biological properties. The chemical structure can be represented as follows:

- Molecular Formula : C18H15F3N2S2

- Molecular Weight : 384.45 g/mol

Research indicates that this compound exhibits significant activity against various biological targets. Its mechanism of action primarily involves inhibition of specific enzymes and modulation of signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Inhibition : this compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways related to cancer progression.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 0.8 µM, indicating potent antiproliferative effects. The study also reported that the compound induced apoptosis through mitochondrial pathways, suggesting a dual mechanism of action involving both proliferation inhibition and apoptosis induction.

- Inflammation Model : In a model of inflammation, this compound was shown to inhibit NF-kB activation, leading to decreased expression of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Q & A

Q. What strategies mitigate degradation issues in this compound during long-term storage?

- Methodological Guidance :

Conduct stability studies under varying conditions (temperature, humidity, light exposure).

Use HPLC-MS to identify degradation products and optimize storage buffers (e.g., antioxidants, inert atmospheres) .

- Documentation : Report stability data in supplementary materials to inform future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.